molecular formula C2HCl2NO B1655681 Dichloro(isocyanato)methane CAS No. 40633-48-5

Dichloro(isocyanato)methane

Cat. No.: B1655681
CAS No.: 40633-48-5
M. Wt: 125.94 g/mol
InChI Key: IHYCPZZPMNGWLF-UHFFFAOYSA-N
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Description

Dichloro(isocyanato)methane is an organochlorine compound with the molecular formula C₂HCl₂NO. It is characterized by the presence of both dichloromethane and isocyanate functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dichloro(isocyanato)methane can be synthesized through the reaction of dichloromethane with phosgene and a suitable amine. The reaction typically occurs under controlled conditions to ensure the safe handling of phosgene, which is highly toxic .

Industrial Production Methods: The industrial production of this compound often involves the use of phosgene due to its efficiency in introducing the isocyanate group. non-phosgene methods are also being explored to mitigate the environmental and health risks associated with phosgene .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alcohols, amines, thiols.

Major Products Formed:

Scientific Research Applications

Dichloro(isocyanato)methane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dichloro(isocyanato)methane involves its reactivity with nucleophiles. The isocyanate group readily reacts with amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively. This reactivity is exploited in various chemical synthesis processes .

Comparison with Similar Compounds

Uniqueness: Dichloro(isocyanato)methane is unique due to the presence of both dichloromethane and isocyanate functional groups, making it highly reactive and versatile in chemical synthesis. Its dual functionality allows it to participate in a wide range of reactions, making it valuable in both research and industrial applications .

Properties

IUPAC Name

dichloro(isocyanato)methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl2NO/c3-2(4)5-1-6/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYCPZZPMNGWLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NC(Cl)Cl)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30596522
Record name Dichloro(isocyanato)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40633-48-5
Record name Dichloro(isocyanato)methane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30596522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Dichloro(isocyanato)methane
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Dichloro(isocyanato)methane
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Dichloro(isocyanato)methane

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